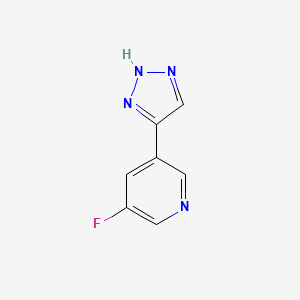

3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FN4 |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

3-fluoro-5-(2H-triazol-4-yl)pyridine |

InChI |

InChI=1S/C7H5FN4/c8-6-1-5(2-9-3-6)7-4-10-12-11-7/h1-4H,(H,10,11,12) |

InChI Key |

JBFRSOBMIGREIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1F)C2=NNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 1h 1,2,3 Triazol 5 Yl Pyridine and Its Precursors

Retrosynthetic Analysis of the 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For this compound, two primary disconnection strategies are most logical, focusing on the formation of the triazole ring and the pyridine-triazole C-C bond.

Strategy A: Triazole Ring Formation via Cycloaddition

This approach disconnects the 1,2,3-triazole ring, identifying an azide (B81097) and a terminal alkyne as the key precursors. This is the basis for the Huisgen 1,3-dipolar cycloaddition and its catalyzed variants. The disconnection leads to two possible synthetic routes:

Route A1: Disconnection of the N1-C5 and N2-N3 bonds of the triazole leads to 3-fluoro-5-ethynylpyridine and an azide source (e.g., sodium azide or trimethylsilyl (B98337) azide).

Route A2: An alternative disconnection leads to 3-azido-5-fluoropyridine and a source of acetylene (B1199291).

Strategy B: Pyridine-Triazole Bond Formation via Cross-Coupling

This strategy involves disconnecting the C-C bond between the pyridine (B92270) C5 and the triazole C5. This points towards organometallic cross-coupling reactions as the key bond-forming step. The precursors would be:

A 3-fluoro-5-halopyridine (where the halogen is Br or I) and a 5-organometallic-1H-1,2,3-triazole derivative (e.g., a boronic acid or ester for Suzuki-Miyaura coupling).

Alternatively, a 3-fluoro-5-pyridylboronic acid and a 5-halo-1H-1,2,3-triazole .

These retrosynthetic pathways form the foundation for the specific synthetic methodologies discussed in the subsequent sections.

Classical Synthetic Routes to Fluoropyridines and Triazole Derivatives

The precursors identified through retrosynthetic analysis can be prepared using established, classical synthetic methods.

Synthesis of Fluoropyridine Precursors: The introduction of a fluorine atom onto a pyridine ring can be challenging. Classical methods often involve nucleophilic aromatic substitution (SNAr) or diazotization followed by a fluorination reaction (Balz-Schiemann reaction).

Nucleophilic Aromatic Substitution (SNAr): A common method involves the displacement of a good leaving group, such as a nitro or chloro group, by a fluoride (B91410) anion. For instance, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate by heating with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.gov A similar strategy could be applied to a suitably activated 3-nitropyridine or 3-chloropyridine derivative.

Balz-Schiemann Reaction: This method involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like tetrafluoroborate (BF4-) to introduce the fluorine atom. google.com For example, 2-amino-5-fluoropyridine can be synthesized from 2-aminopyridine through a sequence involving nitration, reduction, diazotization, and a Schiemann reaction. researchgate.net

Synthesis of Triazole Derivatives: The classical synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. organic-chemistry.org This reaction, however, has significant drawbacks. It often requires high temperatures and produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetric alkynes, which necessitates chromatographic separation. organic-chemistry.orgnih.gov

Click Chemistry Approaches for Triazole Ring Formation in this compound

The limitations of the classical Huisgen cycloaddition are largely overcome by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of a "click chemistry" reaction. organic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, tolerance of a wide variety of functional groups, and, most importantly, its complete regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org However, for the synthesis of the target molecule, which is a 1,5-disubstituted triazole (assuming the pyridine is at position 5 and a hydrogen at position 1), a ruthenium-catalyzed variant (RuAAC) would be required to achieve the desired regioselectivity. nih.gov

The CuAAC reaction proceeds via a mechanism involving the formation of a copper(I) acetylide, which then reacts with the azide. acs.org This catalytic cycle dramatically accelerates the reaction rate by a factor of 107 to 108 compared to the uncatalyzed thermal process. organic-chemistry.org

To synthesize the target compound via this route, one would react 3-fluoro-5-ethynylpyridine with an azide source in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt like CuSO4·5H2O with a reducing agent such as sodium ascorbate, or a copper(I) salt like CuI can be used directly. mdpi.com The reaction is often performed in benign solvent systems, including water or mixtures of water and t-butanol. mdpi.com

Table 1: Selected Catalytic Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Copper Source | Reducing Agent / Ligand | Solvent | Typical Temperature | Citation(s) |

|---|---|---|---|---|

| CuSO4·5H2O | Sodium Ascorbate | H2O/t-BuOH | Room Temperature | nih.gov |

| CuI | None (Direct use) | Glycerol | Room Temperature | mdpi.com |

| CuI | Triethylamine | Acetonitrile | Room Temperature | nih.gov |

| Cu(OAc)2 | Hydrazine monohydrate | Water | Not specified | mdpi.com |

| Cu/Fe Bimetallic Nanoparticles | None | Not specified | Room Temperature | organic-chemistry.org |

Organometallic Cross-Coupling Strategies for Pyridine-Triazole Linkage

An alternative to forming the triazole ring in the final step is to first construct the individual fluoropyridine and triazole heterocycles and then join them via a C-C bond-forming cross-coupling reaction. Palladium-catalyzed reactions are particularly powerful for this purpose.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org To synthesize the target molecule, this reaction could be implemented in two ways:

Coupling of 3-fluoro-5-halopyridine (e.g., 3-bromo-5-fluoropyridine) with a 1H-1,2,3-triazole-5-boronic acid or its corresponding pinacol ester.

Coupling of a 3-fluoro-5-(dihydroxyboryl)pyridine with a 5-halo-1H-1,2,3-triazole .

The Suzuki-Miyaura coupling of heteroaryl halides, including chloropyridines, is well-established. nih.govresearchgate.net The reaction typically requires a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand (e.g., SPhos, XPhos, or PPh3), and a base (e.g., K2CO3 or K3PO4). The choice of ligand is often critical for achieving high yields, especially with electron-deficient or sterically hindered substrates. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Pyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Citation(s) |

|---|---|---|---|---|---|

| 3-Chloropyridine | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl | K3PO4 | H2O | researchgate.net |

| 2-Chloropyridine | 3-Pyridyl boronic acid | Pd2(dba)3 / PCy3 | K3PO4 | Dioxane/H2O | nih.gov |

| 3,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | nih.gov |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2 | K2CO3 | THF/H2O | nih.gov |

While the Suzuki-Miyaura reaction directly forms the desired C-C bond, other cross-coupling reactions are instrumental in preparing key precursors.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is highly relevant as it provides a direct route to 3-fluoro-5-ethynylpyridine , a key precursor for the click chemistry approach (Route A1). The reaction would involve coupling a 3-fluoro-5-halopyridine (e.g., 3-bromo-5-fluoropyridine) with a protected alkyne like trimethylsilylacetylene, followed by deprotection. Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(CF3COO)2), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine). scirp.orgsemanticscholar.orgscirp.org

The Heck coupling , which forms a C-C bond between an alkene and an organohalide, is less directly applicable for the synthesis of the final pyridine-triazole linkage. However, it remains a powerful tool in the broader synthesis of substituted heterocycles and could be used to functionalize precursors if needed.

Table 3: Conditions for Sonogashira Coupling of Halopyridines

| Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Citation(s) |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | scirp.orgsemanticscholar.org |

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh3 | Et3N | Et3N | nih.gov |

| 3-Bromopyridine | Various terminal alkynes | PdCl2(PPh3)2, CuI | Et3N | THF | semanticscholar.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in Several of these principles can be applied to the synthesis of the target molecule.

Use of Safer Solvents: Many modern synthetic protocols, particularly the CuAAC reaction, are highly effective in environmentally benign solvents like water, glycerol, or deep eutectic solvents. mdpi.com This avoids the use of volatile and often toxic organic solvents.

Catalysis: The use of catalysts, such as in the CuAAC and palladium cross-coupling reactions, is inherently green as it allows for reactions to proceed with high efficiency and atom economy, often under milder conditions, reducing energy consumption. nih.gov The development of heterogeneous or reusable catalysts, such as copper nanoparticles or polymer-supported palladium complexes, further enhances the sustainability of these processes by simplifying product purification and allowing for catalyst recycling. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis is a green technique that can significantly reduce reaction times from hours to minutes. ijarsct.co.inresearchgate.net This is achieved through rapid and uniform heating of the reaction mixture. Both CuAAC and Suzuki-Miyaura reactions have been shown to be highly amenable to microwave irradiation, leading to higher yields and cleaner product formation in shorter times. researchgate.net

Atom Economy: Reactions like the [3+2] cycloaddition are highly atom-economical, as all atoms from the reactants are incorporated into the final product, generating minimal waste. nih.gov

By selecting synthetic routes that incorporate these principles, such as a microwave-assisted, water-mediated CuAAC reaction, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Stereoselective and Regioselective Synthesis Considerations for this compound Analogs

When synthesizing analogs of this compound, controlling the regiochemistry of the triazole ring and the stereochemistry of any chiral centers are critical considerations for accessing specific, well-defined molecules.

Regioselective Synthesis

The formation of the 1,2,3-triazole ring via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne can result in two different constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. nih.gov The choice of reaction conditions, particularly the catalyst, is the primary tool for controlling this regioselectivity. nih.gov

Thermal Cycloaddition: When conducted without a catalyst at elevated temperatures, the reaction between an azide and a terminal alkyne typically yields a mixture of both 1,4- and 1,5-regioisomers, often with poor selectivity. nih.govresearchgate.net The energy barriers for the formation of both isomers are similar, leading to the mixed products. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click chemistry" reaction, discovered independently by the Sharpless and Meldal laboratories, provides exclusive access to 1,4-disubstituted 1,2,3-triazoles. acs.orgwikipedia.org The mechanism involves the formation of a copper(I)-acetylide intermediate, which directs the reaction pathway to selectively yield the 1,4-isomer. nih.govacs.org For the synthesis of a 3-fluoro-5-(1,2,3-triazol-4 -yl)pyridine analog, this would be the method of choice.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This method is ideal for synthesizing the parent compound and its direct analogs where the pyridine moiety is at the C5 position of the triazole. The proposed mechanism involves the formation of a ruthenacycle intermediate that dictates the 1,5-regioselectivity. wikipedia.org

Other Metal Catalysts: Research has shown that other transition metals can also catalyze the formation of 1,5-disubstituted triazoles. For instance, iron(III) chloride (FeCl₃) has been employed as an inexpensive and non-toxic catalyst for the regioselective synthesis of 1,5-isomers. nih.govmdpi.comnih.gov

The table below summarizes the regiochemical outcomes based on the catalytic system used.

| Catalytic System | Primary Regioisomer | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Thermal (No Catalyst) | Mixture of 1,4- and 1,5-isomers | Concerted cycloaddition with similar energy barriers | nih.govresearchgate.net |

| Copper(I) (CuAAC) | 1,4-disubstituted | Formation of a copper-acetylide intermediate | nih.govacs.orgwikipedia.org |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted | Formation of a ruthenacycle intermediate | wikipedia.orgnih.gov |

| Iron(III) | 1,5-disubstituted | Lewis acid catalysis | nih.govmdpi.comnih.gov |

Stereoselective Synthesis

Stereoselectivity becomes a critical factor in the synthesis of analogs that contain one or more chiral centers. Since the parent molecule, this compound, is achiral, stereocontrol is relevant only when chiral substituents are introduced to either the pyridine or triazole ring. The primary strategies for achieving stereoselectivity involve either substrate control or catalyst control.

Substrate-Controlled Synthesis: This approach utilizes starting materials (precursors) that are already enantiomerically pure. The inherent chirality of the substrate directs the stereochemical outcome of the reaction. For example, if an analog were to be synthesized using a chiral, enantiopure secondary alcohol-containing alkyne, the resulting triazole product would retain the stereochemistry of that alcohol center. This method is straightforward provided that the chiral starting materials are readily available.

Catalyst-Controlled Synthesis: In this more advanced strategy, an achiral substrate is converted into a chiral product through the use of a chiral catalyst. For the synthesis of triazole analogs, this would involve using a metal catalyst (like copper or ruthenium) complexed with a chiral ligand. researchgate.net The chiral environment created by the ligand-metal complex influences the transition state of the reaction, favoring the formation of one enantiomer over the other. This approach is powerful for creating new stereocenters but requires careful selection and synthesis of the appropriate chiral ligand. researchgate.net For example, chiral triazole-oxazoline ligands have been developed for use in asymmetric catalysis. researchgate.net

Chemical Reactivity and Derivatization of 3 Fluoro 5 1h 1,2,3 Triazol 5 Yl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine is expected to be electron-deficient due to the electronegativity of the nitrogen atom. This generally makes electrophilic aromatic substitution (EAS) difficult and favors nucleophilic aromatic substitution (SNA_r). The presence of a fluorine atom and a triazole substituent will further modulate this reactivity.

Direct Fluorination and its Implications for this compound

Direct fluorination of pyridine rings is a challenging transformation, often requiring harsh conditions and resulting in low yields and lack of selectivity. For this compound, introducing an additional fluorine atom onto the pyridine ring via direct fluorination would be an even more complex endeavor. The existing fluorine atom and the electron-withdrawing triazole group would further deactivate the ring towards electrophilic attack.

Conversely, methods for the direct fluorination of the triazole ring have been reported. For instance, the radiosynthesis of 5-[¹⁸F]Fluoro-1,2,3-triazoles has been achieved through an iodine–[¹⁸F]fluorine exchange reaction in an aqueous medium. nih.govresearchgate.net This suggests that if a suitable precursor like 3-(5-iodotriazol-5-yl)-5-fluoropyridine were available, direct fluorination on the triazole moiety might be a feasible derivatization pathway.

Nucleophilic Displacement of Fluorine in this compound

The fluorine atom at the 3-position of the pyridine ring is generally not prone to nucleophilic displacement unless activated by strong electron-withdrawing groups in the ortho or para positions. In the case of this compound, the 1,2,3-triazole ring at the 5-position exerts an electron-withdrawing effect, which could potentially facilitate nucleophilic aromatic substitution of the fluorine atom. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be displaced by various nucleophiles. nih.govbeilstein-journals.orgresearchgate.net

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 3-Methoxy-5-(1H-1,2,3-triazol-5-yl)pyridine |

| Ammonia (NH₃) | 3-Amino-5-(1H-1,2,3-triazol-5-yl)pyridine |

| Thiophenoxide (C₆H₅S⁻) | 3-(Phenylthio)-5-(1H-1,2,3-triazol-5-yl)pyridine |

Reactions Involving the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring offers several sites for derivatization, including the nitrogen atoms and the C-H bond.

N-Alkylation and N-Acylation of the Triazole Nitrogen Atoms

The 1H-1,2,3-triazole ring can undergo N-alkylation and N-acylation. These reactions can potentially occur at any of the three nitrogen atoms, leading to a mixture of isomers. The regioselectivity of these reactions is influenced by the nature of the alkylating or acylating agent and the reaction conditions. For example, in the synthesis of trilogy-function thiadiazole-triazole-pyridine derivatives, alkylation of a triazole ring was achieved using alkyl bromides in ethanol. amhsr.org

Hydrogen-Bonding Capabilities and Protonation Behavior of the Triazole

The 1,2,3-triazole moiety is known to act as both a hydrogen bond donor (N-H) and acceptor (the other two nitrogen atoms). researchgate.net This property is crucial for its interaction with biological targets and for the formation of supramolecular structures. The proton on the triazole ring can be abstracted by a base, and the resulting triazolide anion can participate in further reactions. The protonation of the triazole ring can occur at any of the nitrogen atoms, with the exact site of protonation depending on the electronic environment of the ring.

Metal Coordination Chemistry of this compound

The pyridine and triazole rings both contain nitrogen atoms with lone pairs of electrons, making this compound a potential ligand for metal coordination. The coordination can occur through the pyridine nitrogen, the triazole nitrogens, or a combination of both, leading to the formation of various coordination polymers and complexes. For example, coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine with Co, Zn, and Cd have been synthesized and characterized. rsc.org Rhenium(I) complexes with 1,2,3-triazole-based ligands have also been studied for their electronic and biological properties. rsc.org The fluorine substituent on the pyridine ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

Ligand Properties of the Pyridine-Triazole System

The this compound molecule possesses multiple nitrogen atoms that can act as Lewis bases, making it an excellent candidate as a ligand in coordination chemistry. The pyridine nitrogen and the nitrogen atoms of the triazole ring are potential coordination sites. The combination of a pyridine and a triazole unit in a single molecule can lead to the formation of powerful and versatile ligands. researchgate.net

The pyridine nitrogen atom is a well-established coordination site for a wide range of metal ions. The fluorine atom at the 3-position, being electron-withdrawing, is expected to reduce the basicity of the pyridine nitrogen, thereby affecting its coordination strength.

The 1,2,3-triazole ring offers several potential coordination modes. It can coordinate to a metal center through one of its nitrogen atoms, most commonly the N2 or N3 atom. In many pyridine-triazole systems, the ligand acts as a bidentate donor, coordinating through the pyridine nitrogen and one of the triazole nitrogens to form a stable chelate ring with a metal ion. nih.govrsc.org This chelation is a significant driving force for the formation of stable metal complexes. The specific coordination mode adopted can be influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Formation of Coordination Complexes with Transition Metals

Pyridine-triazole ligands readily form coordination complexes with a variety of transition metals, including but not limited to copper, palladium, platinum, ruthenium, and iron. nih.govrsc.orgacs.org These complexes exhibit diverse geometries and nuclearities, ranging from mononuclear species to multinuclear structures and coordination polymers. researchgate.net

The bidentate N,N-coordination of the pyridine and triazole nitrogen atoms to a metal center is a common motif. For instance, with square planar metals like Pd(II) and Pt(II), this compound would be expected to form stable, neutral complexes of the type [MCl2(L)] or cationic complexes like [M(L)2]2+, where L represents the pyridine-triazole ligand. rsc.org In such complexes, the metal center binds to the pyridine nitrogen and one of the adjacent triazole nitrogens.

The table below provides hypothetical yet representative data for coordination complexes that could be formed with this compound, based on crystallographic data of similar pyridine-triazole complexes. rsc.orgnih.gov

| Metal Ion | Typical Coordination Number | Expected Geometry | Representative M-N(pyridine) Bond Length (Å) | Representative M-N(triazole) Bond Length (Å) |

|---|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar or Octahedral | 2.0 - 2.2 | 1.9 - 2.1 |

| Pd(II) | 4 | Square Planar | 2.0 - 2.1 | 1.9 - 2.0 |

| Pt(II) | 4 | Square Planar | 2.0 - 2.1 | 1.9 - 2.0 |

| Ru(II) | 6 | Octahedral | 2.0 - 2.2 | 2.0 - 2.1 |

| Fe(II) | 6 | Octahedral | 2.1 - 2.3 | 2.1 - 2.2 |

Functionalization at Peripheral Positions of this compound

Further modification of the this compound scaffold can lead to the development of new derivatives with tailored properties. Functionalization can be targeted at either the pyridine or the triazole ring.

Introduction of Additional Substituents via Directed Metalation

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the fluorine atom and the triazole ring can act as directing groups for metalation on the pyridine ring.

The fluorine atom is a known, albeit weak, directing group for ortho-lithiation. More significantly, the triazole ring, with its nitrogen atoms, can act as a powerful directing group. It is anticipated that treatment with a strong base, such as a lithium amide or an organolithium reagent, would lead to deprotonation at the position ortho to the triazole group (the C4 position of the pyridine ring). The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The table below outlines potential functionalization reactions via directed metalation, based on established methodologies for pyridine derivatization.

| Reagent 1 (Metalating Agent) | Reagent 2 (Electrophile) | Introduced Substituent at C4 |

|---|---|---|

| n-BuLi / TMEDA | Iodine (I2) | -I |

| LDA | Dimethylformamide (DMF) | -CHO |

| s-BuLi | Carbon dioxide (CO2) | -COOH |

| TMP-Li | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH3)3 |

Side Chain Modification Strategies

For the purpose of this discussion, the 1H-1,2,3-triazole ring is considered a "side chain" attached to the pyridine core. The triazole ring itself can be a target for further functionalization. While the C-H bond of the triazole ring is generally not highly reactive, the N-H proton is acidic and can be readily removed by a base.

Alkylation or arylation at the N1 position of the triazole ring is a common modification strategy. This can be achieved by deprotonation with a suitable base, such as sodium hydride or a carbonate, followed by reaction with an alkyl or aryl halide. This modification can significantly alter the steric and electronic properties of the ligand and its resulting metal complexes.

The following table summarizes potential modifications to the triazole ring.

| Reaction Type | Reagents | Resulting Modification on Triazole Ring |

|---|---|---|

| N-Alkylation | 1. NaH; 2. R-X (e.g., CH3I) | N-alkylation (e.g., N-methylation) |

| N-Arylation | 1. Cu(I) catalyst; 2. Aryl halide | N-arylation |

| N-Acylation | 1. Base; 2. Acyl chloride | N-acylation |

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 5 1h 1,2,3 Triazol 5 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and triazole rings. The protons on the pyridine ring will show characteristic chemical shifts and coupling patterns influenced by the fluorine substituent and the triazole ring. The triazole proton and the N-H proton will also have unique resonances.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the 3-fluoropyridine (B146971) ring are particularly sensitive to the position of the fluorine atom. spectrabase.com The carbons of the triazole ring will also have characteristic shifts. ipb.pt

¹⁵N NMR, although less common, can offer direct insight into the electronic structure of the nitrogen-rich triazole and pyridine rings. The chemical shifts of the nitrogen atoms can help in distinguishing between different tautomers of the triazole ring. ipb.pt

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org The fluorine atom in the 3-position of the pyridine ring is expected to have a characteristic chemical shift, and its coupling with adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) provides crucial connectivity information. biophysics.orgucsb.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound. Note: These are predicted values based on known data for similar structures and may vary from experimental values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine H-2 | 8.5 - 8.7 | 145 - 150 (d) | ³JHH ≈ 2-3, ⁴JHF ≈ 2-4 |

| Pyridine H-4 | 7.9 - 8.1 (ddd) | 120 - 125 (d) | ³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| Pyridine H-6 | 8.8 - 9.0 (d) | 140 - 145 (d) | ⁴JHH ≈ 2-3, ⁵JHF ≈ 1-2 |

| Triazole H-4' | 8.0 - 8.2 (s) | 125 - 130 | |

| Triazole N-H | 14.0 - 15.0 (br s) | ||

| Pyridine C-2 | 145 - 150 (d) | ²JCF ≈ 20-30 | |

| Pyridine C-3 | 155 - 160 (d) | ¹JCF ≈ 240-260 | |

| Pyridine C-4 | 120 - 125 (d) | ²JCF ≈ 20-30 | |

| Pyridine C-5 | 130 - 135 (d) | ³JCF ≈ 5-10 | |

| Pyridine C-6 | 140 - 145 (d) | ⁴JCF ≈ 2-4 | |

| Triazole C-4' | 125 - 130 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-2, H-4, and H-6).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). sdsu.edunih.gov This allows for the unambiguous assignment of each proton to its corresponding carbon atom in both the pyridine and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduscience.gov HMBC is particularly powerful for connecting the pyridine and triazole rings, for instance, by showing a correlation between the triazole proton (H-4') and the pyridine carbon C-5, and between the pyridine protons and the triazole carbons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. mdpi.com For this compound (C₇H₅FN₄), the expected monoisotopic mass can be calculated and compared to the experimental value. A close match (typically within 5 ppm) confirms the molecular formula and rules out other potential elemental compositions.

Table 2: Predicted HRMS Data for this compound.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 165.0571 | 165.0573 | 1.2 |

X-Ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound will arrange themselves in a specific crystal lattice. This packing is governed by a variety of intermolecular interactions. rsc.orgnih.gov The N-H group of the triazole ring is a strong hydrogen bond donor, and the nitrogen atoms of both rings can act as hydrogen bond acceptors. Additionally, π-π stacking interactions between the aromatic rings and C-H···F or C-H···N weak hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. ias.ac.inrsc.org The analysis of these interactions provides valuable insights into the supramolecular chemistry of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. For a comprehensive analysis of this compound, it is instructive to consider the vibrational characteristics of its constituent aromatic rings: 3-fluoropyridine and 1H-1,2,3-triazole.

The vibrational spectrum of this compound is a composite of the vibrational modes of the 3-fluoropyridine and 1,2,3-triazole rings, with perturbations arising from their substitution and electronic coupling. The key vibrational modes can be assigned to specific functional groups and bond stretches, providing a molecular fingerprint.

Key Vibrational Modes and Functional Group Analysis:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3150 cm⁻¹. For this compound, distinct bands in this region would correspond to the C-H bonds on both the pyridine and triazole rings.

N-H Stretching: The 1H-1,2,3-triazole moiety features an N-H bond, which gives rise to a characteristic stretching vibration. In the solid state, this band is often broad due to hydrogen bonding and typically appears in the 2500-3200 cm⁻¹ range. In dilute non-polar solutions, a sharper band is expected.

Ring Stretching and Deformations: The stretching and deformation vibrations of the pyridine and triazole rings produce a series of characteristic bands in the 1300-1650 cm⁻¹ region. These are often complex and coupled, but provide significant structural information.

C-F Stretching: The carbon-fluorine bond is known for its strong, characteristic stretching vibration. In aromatic compounds, the C-F stretching frequency is typically observed in the 1100-1300 cm⁻¹ range. The exact position is sensitive to the electronic environment. wikipedia.org

In-plane and Out-of-plane Bending: Vibrations involving the in-plane and out-of-plane bending of C-H, N-H, and ring systems occur at lower frequencies, typically below 1000 cm⁻¹.

Complementary Nature of IR and Raman Spectroscopy:

IR and Raman spectroscopy are governed by different selection rules and are thus complementary. photothermal.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule, while Raman spectroscopy detects vibrations that lead to a change in the polarizability. youtube.comyoutube.com Therefore, some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. For a non-centrosymmetric molecule like this compound, many vibrations are expected to be active in both IR and Raman.

Data Tables of Vibrational Frequencies:

The following tables present the expected vibrational frequencies for the constituent rings of this compound, based on literature data for 3-fluoropyridine and 1,2,3-triazole. These values provide a basis for interpreting the experimental spectrum of the target molecule.

Table 1: Predicted Vibrational Frequencies for the 3-Fluoropyridine Moiety

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium / Strong |

| Ring Stretching | 1580 - 1620 | Strong / Strong |

| Ring Stretching | 1400 - 1480 | Strong / Medium |

| C-F Stretch | 1200 - 1250 | Very Strong / Weak |

| In-plane C-H Bend | 1000 - 1150 | Medium / Medium |

| Out-of-plane C-H Bend | 700 - 900 | Strong / Weak |

Data extrapolated from spectroscopic studies of 3-fluoropyridine and related compounds. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for the 1H-1,2,3-Triazole Moiety

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR/Raman) |

| N-H Stretch (H-bonded) | 2500 - 3200 | Broad, Strong / Weak |

| C-H Stretch | 3100 - 3150 | Medium / Strong |

| Ring Stretching (N=N, C=N) | 1450 - 1550 | Strong / Medium |

| Ring Breathing | 1200 - 1300 | Medium / Strong |

| In-plane N-H Bend | 1100 - 1200 | Medium / Weak |

| Ring Deformation | 900 - 1000 | Medium / Medium |

Data extrapolated from vibrational analyses of 1,2,3-triazole and its derivatives. nih.govrsc.orgresearchgate.net

Analysis of Bonding Information:

The precise positions and intensities of the vibrational bands can offer insights into the electronic structure and bonding within this compound. For instance, the frequency of the C-F stretching vibration can be influenced by the electron-donating or -withdrawing nature of the triazole ring. Similarly, the vibrational modes of the triazole ring will be affected by the substitution of the fluoropyridyl group. Shifts in the characteristic ring stretching frequencies of both heterocyclic systems upon their conjunction can indicate the degree of electronic communication and resonance between the two rings.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule, for example, by substitution on the triazole ring with a chiral moiety, the resulting enantiomers will interact differently with polarized light. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), can be employed to characterize these chiral derivatives and determine their enantiomeric excess (e.e.).

Hypothetical Chiral Derivative:

For the purpose of this discussion, let us consider a hypothetical chiral derivative: (R/S)-3-Fluoro-5-(1-(1-phenylethyl)-1H-1,2,3-triazol-5-yl)pyridine. In this case, the chiral center is the benzylic carbon of the 1-phenylethyl substituent.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Enantiomers of a chiral compound will produce mirror-image ECD spectra. The sign and magnitude of the Cotton effects (the peaks and troughs in the ECD spectrum) are characteristic of the absolute configuration of the molecule.

For our hypothetical chiral derivative, the ECD spectrum would be dominated by electronic transitions within the aromatic chromophores (the fluoropyridine and phenyl rings) and the triazole ring. The coupling of these chromophores with the chiral center would induce the observed circular dichroism. By comparing the experimental ECD spectrum of a synthesized sample with that of a known enantiomer or with quantum chemical predictions, the absolute configuration can be determined.

The enantiomeric excess can be calculated using the following formula:

e.e. (%) = ([α]obs / [α]max) * 100

where [α]obs is the observed specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Vibrational Circular Dichroism (VCD):

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry of a molecule based on its vibrational transitions. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal.

The VCD spectrum of (R/S)-3-Fluoro-5-(1-(1-phenylethyl)-1H-1,2,3-triazol-5-yl)pyridine would provide a detailed fingerprint of its three-dimensional structure. The C-H bending and stretching modes of the chiral 1-phenylethyl group, as well as the vibrations of the heterocyclic rings perturbed by the chiral substituent, would be particularly informative.

Data Table for Chiroptical Analysis:

Table 3: Chiroptical Techniques for Enantiomeric Excess Determination of a Hypothetical Chiral Derivative

| Technique | Principle | Information Obtained | Application to Enantiomeric Excess |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration, electronic transitions. | Comparison of observed signal intensity to that of a pure enantiomer. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Absolute configuration, detailed conformational information. | Quantitative analysis of enantiomeric composition through signal intensity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers, quantification of each. | Direct measurement of the ratio of enantiomers. |

While ECD and VCD are powerful tools for stereochemical analysis, chiral HPLC is often the method of choice for the routine and accurate determination of enantiomeric excess in a mixture. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 1h 1,2,3 Triazol 5 Yl Pyridine

Prospective Quantum Chemical Calculations for Electronic Structure Analysis

A detailed analysis of the electronic structure of 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine would form the cornerstone of its theoretical characterization.

Density Functional Theory (DFT) stands as a primary tool for investigating the ground state properties of molecules. A DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield crucial data, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. While specific data for the target compound is unavailable, studies on related triazolyl pyridines have successfully employed DFT to obtain such geometric parameters. nih.gov

A hypothetical data table for the optimized geometry of this compound, if calculated, would resemble the following:

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F | Calculated Value |

| C-N (Pyridine) | Calculated Value |

| C-C (Pyridine) | Calculated Value |

| C-N (Triazole) | Calculated Value |

| N-N (Triazole) | Calculated Value |

| **Bond Angles (°) ** | |

| F-C-C | Calculated Value |

| C-N-C (Pyridine) | Calculated Value |

| C-C-N (Triazole) | Calculated Value |

| N-N-N (Triazole) | Calculated Value |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. For this compound, an MEP map would likely reveal regions of negative potential (electron-rich) around the nitrogen atoms of the pyridine (B92270) and triazole rings, as well as the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This type of analysis is standard in computational studies of heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, a low HOMO-LUMO gap would suggest higher reactivity.

A prospective data table for FMO analysis would include:

| Parameter | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

Anticipated Conformational Analysis and Energy Landscapes

The bond connecting the pyridine and triazole rings in this compound allows for rotational isomerism. A conformational analysis would be necessary to identify the most stable conformers and to map the potential energy surface associated with this rotation. This would reveal the energy barriers between different conformations and the preferred spatial orientation of the two heterocyclic rings.

The Potential for Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra.

Prospective Reaction Mechanism Studies and Transition State Identification for Derivatization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For the derivatization of this compound, theoretical studies could be employed to model reaction pathways, identify transition states, and calculate activation energies. This would provide valuable insights into the feasibility and regioselectivity of various chemical modifications, aiding in the design of new synthetic routes.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules in a solution environment at an atomistic level. For the compound this compound, MD simulations can provide deep insights into its structural dynamics, conformational preferences, and interactions with solvent molecules. Such studies are crucial for understanding its solubility, stability, and potential interactions in a biological context.

The setup of a typical MD simulation for this compound would involve placing a single molecule of this compound in a periodic box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic solution conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS. The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a period of equilibration where the temperature and pressure are brought to the desired values and stabilized. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis.

Detailed Research Findings from a Hypothetical Simulation

A hypothetical MD simulation of this compound in an aqueous solution could be performed for 100 nanoseconds. Analysis of the resulting trajectory would likely focus on several key aspects:

Conformational Analysis: The dihedral angle between the pyridine and triazole rings is a key conformational descriptor. Analysis would reveal the preferred orientation of these two rings relative to each other in solution. It is plausible that there would be a relatively low energy barrier to rotation, leading to a distribution of dihedral angles, though specific orientations may be stabilized by interactions with the solvent.

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound, one would expect to see distinct solvation shells around the polar nitrogen atoms of the pyridine and triazole rings, as well as the fluorine atom.

Hydrogen Bonding: The potential for hydrogen bond formation between the triazole N-H group and solvent molecules, as well as between the pyridine and triazole nitrogen atoms and solvent hydrogens, is a critical aspect of its solution-phase behavior. Analysis of the MD trajectory would quantify the number and lifetime of these hydrogen bonds, providing a measure of the strength of these interactions.

Interactive Data Tables

The following tables present hypothetical data that could be generated from such a molecular dynamics study.

Table 1: Key Intermolecular Interaction Distances

This table shows the average distances and standard deviations for key intermolecular interactions between this compound and water molecules, as would be determined from an MD simulation.

| Interacting Atoms (Solute - Solvent) | Average Distance (Å) | Standard Deviation (Å) |

| Pyridine N - Water H | 2.85 | 0.25 |

| Triazole N1-H - Water O | 1.98 | 0.15 |

| Triazole N2 - Water H | 2.90 | 0.30 |

| Triazole N3 - Water H | 2.92 | 0.31 |

| Fluorine - Water H | 3.10 | 0.45 |

Table 2: Hydrogen Bond Analysis

This table summarizes the analysis of hydrogen bonds formed between the solute and water molecules during the simulation.

| Hydrogen Bond Donor/Acceptor | % of Simulation Time H-Bonded | Average H-Bond Lifetime (ps) |

| Triazole N1-H (as donor) | 85.2 | 3.5 |

| Pyridine N (as acceptor) | 45.7 | 1.8 |

| Triazole N2 (as acceptor) | 30.1 | 1.2 |

| Triazole N3 (as acceptor) | 28.9 | 1.1 |

Table 3: Conformational Dihedral Angle Distribution

This table presents the probability distribution of the dihedral angle between the pyridine and triazole rings.

| Dihedral Angle Range (degrees) | Probability (%) |

| -180 to -120 | 10 |

| -120 to -60 | 15 |

| -60 to 0 | 25 |

| 0 to 60 | 25 |

| 60 to 120 | 15 |

| 120 to 180 | 10 |

These simulations and the resulting data would provide a detailed picture of the dynamic behavior of this compound in solution, which is fundamental for understanding its chemical and physical properties.

Applications and Material Science Relevance of 3 Fluoro 5 1h 1,2,3 Triazol 5 Yl Pyridine Scaffolds Excluding Clinical Applications

Role as Ligands in Catalysis

The pyridine (B92270) and triazole components of 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine make it an excellent candidate for use as a ligand in various catalytic systems. The nitrogen atoms in both rings can act as electron donors, coordinating to metal centers and influencing their catalytic activity. The fluorine substituent, with its strong electron-withdrawing properties, can further modulate the electronic environment of the ligand and, consequently, the catalytic performance of the resulting complex.

Organocatalysis Mediated by Triazole-Pyridine Systems

While specific studies on the organocatalytic applications of this compound are still emerging, the broader class of pyridine-based triazoles has shown potential in this area. The triazole ring can act as a hydrogen bond donor, a key interaction in many organocatalytic transformations. For instance, proline-based organocatalysts incorporating a triazole moiety have been investigated for their potential in reactions like aldol (B89426) condensations and Michael additions. researchgate.net The presence of the pyridine ring can influence the solubility and basicity of the catalyst, while the fluorine atom in the target molecule could enhance its acidity and hydrogen-bonding capabilities, potentially leading to improved catalytic efficiency and stereoselectivity.

Metal-Catalyzed Reactions Employing this compound Ligands

The bidentate nature of the pyridine-triazole scaffold makes it a versatile ligand for a variety of metal-catalyzed reactions. Palladium and platinum complexes of similar pyridine-appended triazole-based phosphine (B1218219) ligands have demonstrated excellent activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org In these systems, the pyridine and triazole rings coordinate to the metal center, creating a stable catalytic species.

Furthermore, copper complexes with pyridine-triazole ligands have been successfully employed in the aerobic oxidation of alcohols. rsc.org The electronic properties of the ligand, which are influenced by substituents on both the pyridine and triazole rings, play a crucial role in determining the catalytic activity. More electron-rich ligands have been shown to lead to higher catalytic activities in these oxidation reactions. rsc.org The introduction of a fluorine atom, as in this compound, would be expected to modulate the electron-donating ability of the ligand, offering a handle to fine-tune the catalytic performance for specific applications.

Below is a table summarizing representative metal-catalyzed reactions where pyridine-triazole ligands have been employed, highlighting the potential of the this compound scaffold in these transformations.

| Catalyst System | Reaction Type | Substrate | Product | Yield | Reference |

| Palladium(II) with pyridine-triazole-phosphine ligand | α-alkylation | Acetophenone | α-alkylated acetophenone | Excellent | rsc.org |

| Copper(II) with pyridine-triazole ligand and TEMPO | Aerobic alcohol oxidation | Benzyl alcohol | Benzaldehyde | >99% | rsc.org |

| Copper(II) with pyridine-triazole ligand and TEMPO | Aerobic alcohol oxidation | 1-Hexanol | Hexanal | >99% | rsc.org |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The assembly of molecules into well-defined, higher-order structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The this compound scaffold is rich in features that can be exploited for the construction of complex supramolecular architectures.

Exploiting Hydrogen Bonding and π-π Stacking Interactions

The 1,2,3-triazole ring is an excellent participant in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the other nitrogen atoms acting as acceptors. rsc.orgresearchgate.net This allows for the formation of robust one-, two-, or three-dimensional networks in the solid state. rsc.org The pyridine nitrogen atom can also participate in hydrogen bonding. The presence of a fluorine atom can further influence these interactions, potentially leading to stronger or more directional hydrogen bonds. rsc.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and triazole rings are significant in directing the self-assembly of these molecules. researchgate.netnih.gov The parallel displaced face-to-face arrangement of pyridinium (B92312) rings is a common motif in the crystal structures of pyridine-containing compounds. nih.gov The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and predictable supramolecular structures, such as infinite one-dimensional ladders. nih.gov Hirshfeld surface analysis is a powerful tool to quantify and visualize these intermolecular contacts. nih.gov

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The this compound scaffold is an ideal candidate for a ligand in the construction of such materials due to its multiple coordination sites. The pyridine and triazole nitrogens can coordinate to metal centers, leading to the formation of extended networks.

The use of fluorinated ligands in MOF synthesis can lead to materials with unique properties, such as altered pore sizes, enhanced stability, and specific gas adsorption capabilities. For example, a fluorinated bis(triazole) ligand has been used to construct novel MOFs with varying dimensionalities and antibacterial properties. rsc.org Similarly, coordination polymers based on bis(triazol-yl) pyridine ligands have been synthesized with various metal ions, resulting in structures with interesting topologies and photoluminescence properties. rsc.org The flexibility of the organic ligand can also play a crucial role in the final structure and properties of the resulting MOF. nih.gov

The table below summarizes key features of MOFs and coordination polymers constructed from related ligands, illustrating the potential of this compound in this field.

| Ligand | Metal Ion | Resulting Structure | Key Feature | Reference |

| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | Co(II), Zn(II), Cd(II) | 2D and 3D Coordination Polymers | Varied topologies and photoluminescence | rsc.org |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene | Mn(II), Co(II), Fe(II), Cu(II) | 1D and 3D Metal-Organic Frameworks | Antibacterial activity | rsc.org |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Lanthanide ions | 3D Metal-Organic Frameworks | Photocatalytic properties | nih.gov |

Advanced Materials Science Applications

The unique combination of a fluorinated pyridine ring and a triazole moiety in this compound suggests its potential for use in a variety of advanced materials. The incorporation of fluorine can enhance properties such as metabolic stability and lipophilicity in bioactive molecules, and these same attributes can be beneficial in materials science. nih.gov

The high nitrogen content and the presence of the energetic triazole ring suggest potential applications in the field of energetic materials. For instance, a related compound, 3-(5-(Fluorodinitromethyl)-1H-1,2,4-triazol-3-yl)-4-nitrofurazan, has been investigated as a promising energetic component for rocket ramjet engines. nih.gov

Furthermore, the electronic properties of pyridine-triazole scaffolds make them interesting for applications in optoelectronic materials. For example, tricarbonylrhenium(I) complexes based on 1,2,3-triazoles have been studied for their photoluminescent properties, with some exhibiting aggregation-induced emission (AIE). rsc.org The fluorine substituent in this compound could be used to tune the emission properties of such materials. Additionally, a gold(III) complex of a related phenyl-triazolyl-pyridine ligand has shown improved electrical conductivity upon illumination, suggesting potential for use in functional molecular devices. bohrium.com

Incorporation into Polymeric Materials for Functional Properties

The pyridine-triazole ligand system is a versatile component for the development of advanced polymeric materials. These units can be incorporated into polymer backbones or as pendant groups to impart specific functionalities, such as stimuli-responsive behavior.

Furthermore, the 1,2,3-triazole ring, easily formed via "click" chemistry, is a stable and robust linker, making it ideal for constructing sequence-defined polymers. rsc.org These polymers have precise chain lengths and monomer sequences, enabling the creation of materials with highly specific functions. rsc.org The combination of the pyridine's coordination ability and the triazole's structural role makes these scaffolds valuable for creating functional, well-defined polymeric architectures. rsc.orgrsc.org

Electronic and Photonic Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Sensors)

The electronic properties of fluorinated pyridine-triazole scaffolds make them promising candidates for applications in organic electronics and photonics. The introduction of a fluorine atom into a heterocyclic system can significantly alter its electronic characteristics. rsc.orgnih.gov

Specifically, the 5-fluoro-1,2,3-triazole motif has been shown to induce a strong negative potential surface on one side of the molecule due to the high electronegativity of fluorine. rsc.orgnih.gov This creates a significant dipole moment, which can be advantageous in materials for electronic devices. rsc.org In computational studies of related zwitterionic pyridinium-triazole ligands, the highest occupied molecular orbital (HOMO) is often distributed across the carboxylate and triazole rings, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridinium and triazole rings, indicating electron-accepting character. mdpi.com The precise positioning of the nitrogen atom in the pyridine ring and other substituents significantly modulates the electronic structure. mdpi.com

These properties are relevant for the development of materials for Organic Light-Emitting Diodes (OLEDs). The tunable electronic nature of the this compound scaffold could allow for the design of new host materials or electron-transporting layer materials. Additionally, the ability of the pyridine and triazole nitrogen atoms to act as hydrogen bond acceptors and coordinators for metal ions makes this scaffold suitable for the design of chemosensors. researchgate.net

Agrochemistry and Crop Protection Agents

The combination of pyridine and triazole rings is a well-established pharmacophore in the agrochemical industry, found in numerous commercial fungicides and herbicides. nih.govresearchgate.net The inclusion of fluorine atoms often enhances the biological efficacy of these agents. researchgate.net

Design of Herbicides and Fungicides Containing Pyridine-Triazole Moieties

Pyridine-triazole scaffolds are central to the design of modern crop protection agents. researchgate.netresearchgate.net The 1,2,4-triazole (B32235) ring is a key component in several commercial fungicides. nih.gov The synthesis of novel derivatives often involves linking the pyridine and triazole heterocycles to create hybrid molecules with enhanced activity. nih.govijpca.org

The introduction of a fluorine atom or a trifluoromethyl group onto the pyridine ring is a common strategy to improve the potency and metabolic stability of agrochemicals. nbinno.comnih.gov Fluorinated pyridine derivatives are sought-after building blocks for creating active ingredients that can better penetrate target organisms and exhibit stronger binding to essential enzymes or receptors. nbinno.com For instance, compounds containing a trifluoromethylpyridine moiety have been successfully commercialized as herbicides that inhibit acetyl-CoA carboxylase (ACCase). nih.gov The this compound framework combines these advantageous features, making it a promising scaffold for the discovery of new herbicides and fungicides. researchgate.netnbinno.com

Research on related compounds has demonstrated fungicidal activity against various plant pathogens. The table below shows the inhibitory activity of some pyridine-triazole derivatives against common fungi.

| Compound Type | Target Fungi | Inhibition Data |

| 1,2,4-Triazole derivatives with pyridine moiety | Stemphylium lycopersici | Good to excellent fungicidal activities observed. nih.gov |

| 1,2,4-Triazole derivatives with pyridine moiety | Fusarium oxysporum | Good to excellent fungicidal activities observed. nih.gov |

| 1,2,4-Triazole derivatives with pyridine moiety | Botrytis cinerea | Good to excellent fungicidal activities observed. nih.gov |

| 1,2,4-Triazole derivatives | Magnaporthe oryzae | IC50 values around 3.8 µM for potent compounds. icm.edu.pl |

Structure-Activity Relationships for Agrochemical Efficacy (non-biological)

The efficacy of agrochemicals based on the pyridine-triazole scaffold is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies reveal key insights into the features required for optimal performance.

The introduction of halogens, such as fluorine, into the pyridine or an attached phenyl ring can significantly influence fungicidal or herbicidal activity. researchgate.netnih.gov Fluorine's high electronegativity can alter the electronic distribution of the molecule, affecting its ability to bind to target sites. rsc.orgresearchgate.net Theoretical calculations on some 1,2,4-triazole derivatives containing a pyridine moiety have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is often located on the pyridine and triazole rings, suggesting this part of the molecule is crucial for interactions with biological receptors. nih.gov

The relative position of substituents on the rings is also critical. SAR studies on triazole derivatives have shown that even small changes, such as moving a substituent on a phenyl ring, can lead to a significant decrease or increase in antifungal activity. icm.edu.pl For example, in a series of 1,2,4-triazole derivatives, the introduction of a methyl group to a phenyl ring decreased antifungal activity, while specific halogen substitutions enhanced it. icm.edu.plnih.gov This highlights the importance of the precise arrangement of functional groups, as found in this compound, for achieving high agrochemical efficacy.

Precursors for Advanced Chemical Synthesis

Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as scaffolds for the creation of more complex molecules with applications in pharmaceuticals, materials, and agrochemicals. ossila.comchemscene.com

Building Blocks for Complex Heterocyclic Structures

The this compound molecule is a valuable precursor for the synthesis of advanced heterocyclic systems. Both the pyridine and 1,2,3-triazole rings are prevalent in a wide range of functional molecules. rsc.orgresearchgate.net The presence of a fluorine atom provides a reactive site for nucleophilic aromatic substitution, while the triazole and pyridine rings offer multiple nitrogen atoms for further functionalization or coordination chemistry.

This scaffold can be used to construct more elaborate fused heterocyclic systems. For example, 1H-1,2,3-triazolo[4,5-b]pyridine, a related structure, is used as a starting material for synthesizing complex polynitro compounds and mesoionic heteropentalenes. sigmaaldrich.com The reactivity of the fluoro- and triazolyl-substituted pyridine allows for its use in cycloaddition reactions and cross-coupling reactions to build larger, more complex molecular frameworks. researchgate.netnih.gov The ability to create molecular hybrids by linking the pyridine-triazole unit to other pharmacophores, such as indole (B1671886) or quinoline, is a common strategy in medicinal and materials chemistry to develop compounds with novel properties. researchgate.netresearchgate.net Therefore, this compound serves as a versatile and functionalized building block for the next generation of complex chemical synthesis. ossila.comamazonaws.com

Intermediates in Fine Chemical Production

The strategic placement of a fluorine atom and a 1,2,3-triazole ring on a pyridine scaffold in This compound (see Table 1 for compound details) establishes it as a highly valuable and versatile intermediate in the synthesis of more complex molecules for fine chemical production. The distinct electronic properties and reactivity of each component of this heterocyclic system offer multiple avenues for further chemical transformations.

The utility of this compound as a building block stems from two primary features: the reactivity of the fluoropyridine core and the synthetic accessibility of the triazole ring. The fluorine atom, being the most electronegative element, significantly influences the electron distribution within the pyridine ring, making the positions ortho and para to it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups. Furthermore, the 1,2,3-triazole moiety is a well-established and stable heterocyclic ring that can be synthesized with high efficiency through click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthesis of the Intermediate

The primary and most efficient method for the synthesis of This compound involves the [3+2] cycloaddition reaction between a suitable azide (B81097) and an alkyne. In this case, the key precursors are 3-azido-5-fluoropyridine and a terminal alkyne, such as acetylene (B1199291) or a protected equivalent thereof.

The synthesis of the crucial 3-azido-5-fluoropyridine intermediate can be accomplished from commercially available starting materials. For instance, a related compound, 3-azidopyridine, has been successfully used in reactions with various carbonyl compounds to yield pyridyl-1,2,3-triazoles. mdpi.com The general approach for the synthesis of the target intermediate is outlined in the reaction scheme below.

General Synthetic Scheme: Step 1: Synthesis of 3-azido-5-fluoropyridine

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This click chemistry approach is highly regioselective, yielding the 1,4-disubstituted triazole isomer as the major product. The reaction is robust, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal method for the production of fine chemicals.

Reactivity and Application as a Versatile Intermediate

Once synthesized, This compound serves as a platform for the generation of a diverse library of more complex molecules. The reactivity of the fluorine atom on the pyridine ring is a key feature that drives its utility as an intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The fluorine atom at the 3-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine atom itself and the nitrogen atom in the pyridine ring. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

For instance, similar fluorinated pyridine derivatives, such as 3-Fluoro-2-pyridinecarbonitrile , are known to undergo SNAr reactions where the fluorine is substituted by other functional groups. ossila.com This reactivity enables the attachment of various moieties, including:

O-nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy groups.

N-nucleophiles: Amines can be employed to synthesize amino-pyridine derivatives.

S-nucleophiles: Thiols can be used to form thioether linkages.

These substitution reactions are fundamental in tailoring the properties of the final molecule, whether for applications in material science or as building blocks for other fine chemicals.

Cross-Coupling Reactions:

While the C-F bond is generally strong, under specific catalytic conditions, fluorinated pyridines can participate in cross-coupling reactions. More commonly, the corresponding chloro- or bromo-analogs of the target compound would be used for more efficient cross-coupling. However, advancements in catalysis are increasingly enabling the use of C-F bonds.

Should the synthetic strategy involve it, the conversion of the fluorine to other halogens (Cl, Br, I) can be achieved, opening up a wider range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of aryl, vinyl, or alkynyl groups at the 3-position of the pyridine ring, significantly expanding the molecular complexity and diversity of the products.

The triazole ring itself can also be a site for further functionalization, although it is generally more stable and often serves as a key structural linker. The nitrogen atoms in the triazole ring can act as ligands for metal coordination, which is a property exploited in the design of functional materials.

The strategic combination of a reactive fluorine atom and a stable, synthetically accessible triazole ring makes This compound a pivotal intermediate for the synthesis of a wide array of functionalized heterocyclic compounds used in the production of various fine chemicals.

Future Research Directions and Unexplored Avenues for 3 Fluoro 5 1h 1,2,3 Triazol 5 Yl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The primary route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.gov The copper(I)-catalyzed version (CuAAC) is particularly common due to its high regioselectivity for 1,4-disubstituted products and mild reaction conditions. nih.govmdpi.com Future research should focus on developing more sustainable and efficient synthetic pathways to 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine.

Key areas for investigation include:

Green Solvents: Moving away from traditional organic solvents towards water-based systems or other environmentally benign alternatives. organic-chemistry.orgrsc.org The use of water has been shown to be effective for some triazole syntheses. organic-chemistry.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot, multi-component reactions. organic-chemistry.orgresearchgate.netrsc.org Tandem catalysis protocols that combine steps like decarboxylative coupling and cycloaddition can also improve atom economy by avoiding the handling of volatile or unstable intermediates. organic-chemistry.org

Energy Efficiency: Exploring methods that proceed under milder conditions, such as room temperature, or utilize alternative energy sources like ultrasound irradiation to reduce energy consumption. mdpi.com

Metal-Free Synthesis: Developing efficient, catalyst-free cycloaddition reactions to avoid potential contamination of the final product with residual metals, which is particularly important for pharmaceutical applications. rsc.orgmdpi.comresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Goal |

| Aqueous Synthesis | Reduced environmental impact, simplified purification | Optimization of reaction conditions for 3-ethynyl-5-fluoropyridine and an azide source in water. |

| One-Pot Reactions | Increased efficiency, reduced waste | Development of a single-step procedure from simpler precursors to form the fluorinated pyridine (B92270) and triazole rings sequentially. researchgate.netrsc.org |

| Flow Chemistry | Improved safety for handling energetic intermediates (like azides), enhanced scalability, and process control. rsc.org | Designing a continuous-flow reactor setup for the synthesis of the target compound. rsc.org |

| Catalyst-Free Methods | Avoids metal contamination, simplifies purification | Investigating base-promoted or thermally induced cycloadditions under optimized, solvent-free conditions. organic-chemistry.orgmdpi.com |

Exploration of Advanced Catalytic Systems

While copper is the most common catalyst for the azide-alkyne cycloaddition, future research could explore a variety of advanced catalytic systems to improve yield, selectivity, and sustainability. nih.govmdpi.com

Potential avenues include:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as copper nanoparticles or metal-organic frameworks (MOFs), would simplify catalyst removal and recycling, aligning with green chemistry principles. rsc.org ZnO nanoparticles have been reported as a reusable, copper-free catalyst for triazole synthesis. rsc.org

Novel Metal Catalysts: Ruthenium-based catalysts are known to favor the formation of 1,5-disubstituted triazoles, offering an alternative regiochemistry to the 1,4-substitution typically seen with copper. mdpi.com Exploring these catalysts could lead to the synthesis of the isomeric 3-Fluoro-5-(1H-1,2,3-triazol-1-yl)pyridine.

Bimetallic Systems: The use of Pd(0)-Cu(I) bimetallic catalysts has been shown to enable three-component coupling reactions to form triazoles from unactivated terminal alkynes. researchgate.net

Organocatalysis: Investigating non-metal catalysts could completely eliminate the issue of metal contamination.

Low-Loading Catalysts: Research into highly active catalysts, such as well-defined copper(I) isonitrile or alkynylcopper(I) complexes, can significantly reduce the amount of catalyst required, making the process more economical and sustainable. mdpi.comorganic-chemistry.org

Integration into Emerging Functional Materials

The unique electronic properties conferred by the fluorine atom and the pyridine ring, combined with the triazole's stability and coordinating ability, make this compound an attractive building block for new functional materials.

Unexplored applications include:

Polymers and Dendrimers: Incorporation of the molecule as a monomeric unit could lead to the development of novel polymers with specialized properties, such as thermal stability, specific refractive indices, or gas permeability.

Organic Electronics: The electron-withdrawing nature of the fluoropyridine moiety could be exploited in materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine and triazole rings can act as ligands to coordinate with metal ions, forming porous MOFs. These materials could have applications in gas storage, separation, or catalysis.

Corrosion Inhibitors: The nitrogen-rich heterocyclic structure suggests potential as a corrosion inhibitor for metals, by adsorbing onto the metal surface and forming a protective layer.

Deeper Understanding of Intramolecular and Intermolecular Interactions

A fundamental understanding of the non-covalent interactions governing the behavior of this compound is crucial for predicting its properties and designing applications.

Future research should focus on:

Crystallographic Studies: Single-crystal X-ray diffraction is essential to determine the precise solid-state structure and packing arrangement, revealing key intermolecular interactions like hydrogen bonds and π-π stacking. dntb.gov.uanih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model and quantify the strength of various interactions, including hydrogen bonds involving the fluorine atom and triazole N-H, as well as π-π stacking between the aromatic rings. nih.govmdpi.com

Spectroscopic Analysis: Advanced NMR techniques can provide insights into the molecule's conformation and interactions in solution.

Database Analysis: Studying crystallographic databases for similar fluorinated pyridine-triazole structures can help identify common interaction motifs and packing patterns. nih.gov

Understanding these interactions is key to controlling polymorphism, predicting solubility, and designing molecules that can effectively bind to biological targets or self-assemble into ordered materials. nih.gov

Expanding the Scope of Derivatization and Application in New Chemical Domains